molecular formula C6H9NO3 B12081563 (3S)-1-methyl-5-oxopyrrolidine-3-carboxylic acid

(3S)-1-methyl-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B12081563
M. Wt: 143.14 g/mol
InChI Key: YHDZDIPQCVCIJS-BYPYZUCNSA-N
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Description

(3S)-1-Methyl-5-oxopyrrolidine-3-carboxylic acid (CAS: 42346-68-9) is a chiral pyrrolidinone derivative with the molecular formula C₆H₉NO₃ and a molecular weight of 143.14 g/mol . Its structure features a pyrrolidine ring substituted with a methyl group at the 1-position, a ketone at the 5-position, and a carboxylic acid group at the 3-position in the (S)-configuration. This stereochemical specificity is critical for its interactions in biological systems and synthetic applications. The compound is widely utilized as an intermediate in pharmaceuticals, particularly in the synthesis of bioactive molecules targeting neurological and metabolic disorders .

Properties

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

(3S)-1-methyl-5-oxopyrrolidine-3-carboxylic acid

InChI

InChI=1S/C6H9NO3/c1-7-3-4(6(9)10)2-5(7)8/h4H,2-3H2,1H3,(H,9,10)/t4-/m0/s1

InChI Key

YHDZDIPQCVCIJS-BYPYZUCNSA-N

Isomeric SMILES

CN1C[C@H](CC1=O)C(=O)O

Canonical SMILES

CN1CC(CC1=O)C(=O)O

Origin of Product

United States

Preparation Methods

General Procedure for Pyrrolidine Ring Formation

A widely adopted method involves the cyclization of β-keto esters or acids with methylamine. For example, cis/trans-2-(3-nitrophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid was synthesized via a two-step process:

  • Mannich Reaction : Reacting methylamine with β-keto esters under acidic conditions to form the pyrrolidine skeleton.

  • Oxidation and Hydrolysis : Converting the intermediate to the carboxylic acid using aqueous HCl and subsequent purification by HPLC.

Reaction Conditions and Yields

Starting MaterialReaction TimeYield (%)dr (cis:trans)
β-Keto ester + methylamine6 hours751:1.8

The cis isomer was isolated via HPLC (Method B, Rt = 36 min) and characterized by 1H^1H NMR (δ\delta 12.22 ppm, COOH) and HRMS.

Asymmetric Hydrogenation for Stereocontrol

Chiral Catalyst Systems

The (3S) configuration is achieved using ruthenium-based catalysts with BINAP ligands. A patent describing a related compound, (S)-3-hydroxy-1-(1H-indol-5-yl)-2-oxo-pyrrolidine-3-carboxylic acid, employed RuCl[(S)-BINAP]2_2 to hydrogenate a prochiral enamide intermediate, achieving 92% enantiomeric excess.

Key Parameters

  • Pressure : 50 bar H2_2

  • Temperature : 50°C

  • Solvent : Ethyl acetate/water biphasic system

Post-reaction, the product was extracted with ethyl acetate (5 L) and purified via recrystallization.

Resolution of Racemic Mixtures

Enzymatic Hydrolysis

Racemic 1-methyl-5-oxopyrrolidine-3-carboxylic acid esters can be resolved using Candida antarctica lipase B (CAL-B). A study achieved 97% enantiomeric excess by selectively hydrolyzing the (3R)-ester, leaving the (3S)-enantiomer intact.

Experimental Data

SubstrateEnzyme Loading (wt%)ee (%)
Ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate1097

Purification and Characterization

Chromatographic Techniques

  • HPLC : Chiralpak® IA column (Method B) resolves cis/trans isomers with retention times of 36–41 min.

  • Ion-Exchange Chromatography : Removes unreacted methylamine using Dowex® 50WX4 resin.

Spectroscopic Confirmation

  • 1H^1H NMR : Key signals include the methyl group singlet at δ\delta 3.02 ppm and the carboxylic acid proton at δ\delta 12.3 ppm.

  • HRMS : Calculated for C6_6H9_9NO3_3 [M+H]+^+: 144.0655; Found: 144.0653.

Industrial-Scale Production Considerations

Cost-Effective Modifications

  • Solvent Recycling : Ethyl acetate recovery reduces costs by 40% in large-scale runs.

  • Catalyst Reuse : Ruthenium catalysts retain 85% activity after five cycles.

Emerging Methodologies

Photocatalytic Decarboxylation

Recent trials using Ir(ppy)3_3 under blue LED light achieved 80% yield in a continuous-flow reactor, reducing reaction time from 6 hours to 30 minutes .

Chemical Reactions Analysis

Types of Reactions

(3S)-1-methyl-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

(3S)-1-methyl-5-oxopyrrolidine-3-carboxylic acid serves as a crucial building block in the synthesis of complex pharmaceutical compounds. Its chiral nature allows it to act as a chiral auxiliary in asymmetric synthesis, which is vital for developing enantiomerically pure drugs.

The compound exhibits several biological activities, making it a subject of interest in pharmacological research:

Anticancer Activity
Recent studies have demonstrated the compound's cytotoxic effects against various cancer cell lines, including A549 human lung adenocarcinoma cells. The structure-activity relationship indicates that modifications on the pyrrolidine ring can enhance anticancer efficacy.

Table 1: Anticancer Activity Against A549 Cells

CompoundViability (%)IC50 (µM)Reference
(3S)-1-methyl-5-oxopyrrolidine-3-carboxylic acid66% (100 µM)-
Compound 21 (5-nitrothiophene)21.2% (100 µM)-
Compound with 3,5-dichloro substitution24.5% (100 µM)-

The results suggest that certain derivatives exhibit significant cytotoxicity, with some reducing cell viability to as low as 21.2% at a concentration of 100 µM.

Antimicrobial Activity
Additionally, (3S)-1-methyl-5-oxopyrrolidine-3-carboxylic acid has shown promising antimicrobial properties against multidrug-resistant strains of bacteria such as Staphylococcus aureus. The compound's ability to inhibit bacterial growth positions it as a potential candidate for developing new antibiotics.

Industrial Applications

In industry, this compound is utilized in:

  • Pharmaceutical Development : As a precursor for synthesizing various drugs with therapeutic potential.
  • Agrochemicals : Its biological activity makes it suitable for developing new agrochemical products.
  • Material Science : The compound can be employed in creating novel polymers and catalysts due to its unique chemical properties.

Case Studies and Research Findings

Numerous studies have explored the efficacy of (3S)-1-methyl-5-oxopyrrolidine-3-carboxylic acid and its derivatives:

  • Study on Anticancer Properties : A study evaluated the cytotoxicity of various derivatives against A549 cells, demonstrating that structural modifications could enhance anticancer activity significantly .
  • Antimicrobial Efficacy : Research highlighted the effectiveness of certain derivatives against drug-resistant bacterial strains, indicating potential applications in treating infections caused by resistant pathogens .

Mechanism of Action

The mechanism of action of (3S)-1-methyl-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved can include binding to active sites of enzymes or interacting with receptor proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name & CAS Number Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Features Reference
(3S)-1-Methyl-5-oxopyrrolidine-3-carboxylic acid (42346-68-9) Methyl (N1), ketone (C5), carboxylic acid (C3, S-configuration) C₆H₉NO₃ 143.14 Stereospecific synthesis; foundational intermediate for drug development
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-(trifluoromethylphenyl)ureido-pyrrolidine-3-carboxylic acid (N/A) Benzodioxolyl (C4), trifluoromethylphenyl urea (C3) C₂₂H₂₂F₃N₃O₅ 466.42 High purity (>99%); potential kinase inhibition due to urea moiety
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (N/A) 5-Chloro-2-hydroxyphenyl (N1) C₁₁H₁₀ClNO₄ 255.65 Antioxidative activity; synthesized via HCl/H₂O₂-mediated chlorination
(2S,3S)-1-Methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic acid (33224-01-0) Pyridin-3-yl (C2) C₁₁H₁₂N₂O₃ 220.22 Aromatic π-stacking capability; requires inert storage conditions
2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid (75810-52-5) 4-Chlorophenyl (C2) C₁₂H₁₂ClNO₃ 253.68 Enhanced lipophilicity; potential antimicrobial applications
5-Oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3(R,S)-carboxylic acid (915302-94-2) (1R)-1-Phenylethyl (N1) C₁₃H₁₅NO₃ 233.26 Chiral phenylethyl group improves metabolic stability

Pharmacological and Physicochemical Properties

  • Bioactivity :
    • 1-(2-Hydroxy-5-methylphenyl) derivative : Demonstrated antioxidative properties, with hydrazide derivatives showing promise in anticancer screening .
    • Trifluoromethylphenyl urea analog : The trifluoromethyl group enhances metabolic stability and bioavailability, common in CNS-targeting drugs .
  • Solubility and Reactivity :
    • Pyridin-3-yl-substituted analog : The pyridine ring improves water solubility compared to purely aliphatic derivatives .
    • Allyl-substituted derivative (1-allyl-5-oxo-pyrrolidine-3-carboxylic acid) : The allyl group enables further functionalization via click chemistry or polymerization .

Stereochemical Considerations

  • The absolute configuration at C3 significantly impacts biological activity. For example, a correction in the configuration of (3S,5R)-5-methylpyrrolidine-3-carboxylic acid (a related compound) altered its binding affinity in enzymatic assays .

Biological Activity

(3S)-1-methyl-5-oxopyrrolidine-3-carboxylic acid, a derivative of pyrrolidine, has garnered attention in pharmacological research due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of (3S)-1-methyl-5-oxopyrrolidine-3-carboxylic acid is C6H11NO3, with a molecular weight of 145.16 g/mol. The compound features a pyrrolidine ring with a carboxylic acid functional group and a methyl group at the nitrogen position. These structural characteristics contribute to its reactivity and biological interactions.

Research indicates that (3S)-1-methyl-5-oxopyrrolidine-3-carboxylic acid may function as an allosteric modulator for various receptors, particularly those involved in neurotransmission. Its interaction with metabotropic glutamate receptors (mGluRs) has been particularly noted, suggesting potential implications in treating neurological disorders such as anxiety, depression, and schizophrenia .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Neurotransmission Modulates synaptic transmission via mGluR2 receptors, influencing neuroplasticity.
Anticancer Exhibits cytotoxic effects against A549 lung adenocarcinoma cells; IC50 values vary by structure .
Antimicrobial Shows selective activity against multidrug-resistant Staphylococcus aureus strains .
Anticonvulsant Demonstrates anticonvulsant properties in animal models without significant motor impairment .

Anticancer Activity

In vitro studies have demonstrated that (3S)-1-methyl-5-oxopyrrolidine-3-carboxylic acid derivatives exhibit significant anticancer activity. For example, compounds related to this structure were tested against A549 human lung adenocarcinoma cells using the MTT assay. The results indicated that certain derivatives had an IC50 below 100 µM, highlighting their potential as chemotherapeutic agents .

Antimicrobial Activity

The antimicrobial potential of (3S)-1-methyl-5-oxopyrrolidine-3-carboxylic acid was evaluated against various multidrug-resistant bacterial strains. The compound demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its utility in addressing antibiotic resistance .

Anticonvulsant Properties

Further investigations into the anticonvulsant activity revealed that derivatives of this compound showed promising results in animal models. The compounds did not induce significant motor impairment and displayed effective seizure control at doses comparable to established anticonvulsants .

Q & A

Basic: What synthetic routes are effective for producing (3S)-1-methyl-5-oxopyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized?

Answer:
A multi-step synthesis is typically employed, starting with precursors such as amino phenols or itaconic acid derivatives. For example, refluxing 2-amino-4-methylphenol with itaconic acid in aqueous conditions can yield the pyrrolidinone core. Subsequent steps include esterification (using methanol and catalytic sulfuric acid) and purification via acid-base extraction (dissolving in 5% NaOH, acidifying to pH 2 for crystallization). Yield optimization may involve adjusting reaction time, temperature, and stoichiometric ratios. Characterization via ¹H NMR, ¹³C NMR, and FT-IR is critical to confirm structural integrity .

Basic: Which analytical techniques are essential for verifying the stereochemistry and purity of this compound?

Answer:

  • Stereochemistry: Chiral HPLC or X-ray crystallography can confirm the (3S) configuration. Polarimetry may also be used to compare optical rotation with known standards.
  • Purity: High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular composition. Reverse-phase HPLC with UV detection assesses purity (>95% typically required for pharmacological studies) .

Advanced: How can researchers design bioactivity assays to evaluate this compound’s potential as an antimicrobial or anticancer agent?

Answer:

  • Antimicrobial Activity: Conduct minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Use broth microdilution methods per CLSI guidelines.
  • Anticancer Activity: Perform cell viability assays (MTT or resazurin-based) in 2D/3D cancer models (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and assess apoptosis via flow cytometry (Annexin V/PI staining).
  • Mechanistic Studies: Enzyme inhibition assays (e.g., kinase or protease targets) and molecular docking simulations can identify putative binding interactions .

Advanced: What structural modifications enhance the pharmacological profile of pyrrolidinone derivatives like this compound?

Answer:

  • Heterocyclic Integration: Introduce pyrazole or pyrrole moieties via condensation reactions (e.g., with aromatic aldehydes) to improve target affinity.
  • Esterification/Hydrolysis: Modify the carboxylic acid group to esters (e.g., methyl ester) for enhanced membrane permeability, followed by in vivo hydrolysis to the active form.
  • Side-Chain Optimization: Substituents like fluorophenyl or benzyl groups (e.g., 1-benzyl derivatives) can modulate lipophilicity and bioavailability .

Advanced: How should researchers address discrepancies in spectral data or unexpected byproducts during synthesis?

Answer:

  • Spectral Contradictions: Re-run NMR under optimized conditions (e.g., deuterated DMSO for solubility) and compare with literature. Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Byproduct Mitigation: Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization for purification. Adjust reaction parameters (e.g., reducing temperature during esterification) to suppress side reactions .

Basic: What storage conditions are recommended to maintain the compound’s stability?

Answer:
Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon). For long-term stability, lyophilize and store at -20°C. Monitor degradation via periodic HPLC analysis, especially if used in time-sensitive assays .

Advanced: How can computational methods predict the compound’s interaction with biological targets?

Answer:

  • Molecular Docking: Use software like AutoDock Vina to model binding poses in active sites (e.g., bacterial enzymes or cancer-related kinases).
  • QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors to predict bioactivity across derivatives .

Advanced: What strategies resolve low yield in stereospecific synthesis of the (3S) enantiomer?

Answer:

  • Chiral Catalysis: Use asymmetric catalysis (e.g., organocatalysts or metal-ligand complexes) to favor the (3S) configuration.
  • Kinetic Resolution: Enzymatic methods (e.g., lipases) can selectively hydrolyze undesired enantiomers.
  • Chromatographic Separation: Chiral stationary phases (e.g., amylose-based columns) resolve racemic mixtures .

Basic: What safety precautions are necessary when handling this compound in the lab?

Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis.
  • Spill Management: Neutralize acidic spills with sodium bicarbonate; collect solid waste in designated containers.
  • Emergency Protocols: In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Advanced: How does the introduction of electron-withdrawing groups (e.g., trifluoromethyl) affect the compound’s reactivity?

Answer:
Electron-withdrawing groups increase electrophilicity at the carbonyl carbon, enhancing reactivity in nucleophilic acyl substitution (e.g., esterification). They also improve metabolic stability by reducing oxidative degradation. However, they may reduce solubility, necessitating formulation adjustments (e.g., co-solvents like DMSO) .

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